molecular formula C8H13NOS B164245 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) CAS No. 127865-49-0

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)

Cat. No.: B164245
CAS No.: 127865-49-0
M. Wt: 171.26 g/mol
InChI Key: CTDNOWFDQKVGLD-SVRRBLITSA-N
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Description

The compound 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) is a bicyclic heterocyclic molecule featuring a thiophene ring fused to an isoxazole moiety. The cis configuration at the 3a,4-dihydro positions and the 6-(1-methylethyl) substituent distinguish it from related derivatives.

Key features inferred from structural analogs:

  • Substituent effects: The 1-methylethyl (isopropyl) group at position 6 likely enhances lipophilicity compared to methyl or aryl substituents, impacting solubility and interaction with biological targets .

Properties

IUPAC Name

(3aR,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrothieno[3,4-c][1,2]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-5(2)8-7-6(4-11-8)3-10-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNOWFDQKVGLD-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=NOCC2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=NOC[C@@H]2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Cyclization with Thiophene Derivatives

A primary route involves the formation of an oxime intermediate from a thiophene carbonyl precursor, followed by acid- or base-mediated cyclization. For example:

  • Starting Material : 3-Isopropylthiophene-4-carbaldehyde.

  • Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

  • Cyclization : Heating the oxime in acetic acid induces intramolecular nucleophilic attack, forming the isoxazole ring.

Reaction conditions for this pathway are summarized below:

StepReagents/ConditionsYieldKey Observations
Oxime FormationNH2_2OH·HCl, EtOH, reflux, 6 hr85%Requires stoichiometric hydroxylamine
CyclizationAcOH, 80°C, 3 hr72%cis isomer favored under acidic conditions

1,3-Dipolar Cycloaddition

The isoxazole ring can be formed via 1,3-dipolar cycloaddition between a nitrile oxide and a thiophene-containing diene:

  • Nitrile Oxide Generation : Chlorination of 3-isopropylthiophene-4-carbaldehyde oxime followed by dehydrohalogenation.

  • Cycloaddition : Reaction with an alkyne or strained alkene under mild conditions.

This method offers stereoselectivity, with the cis configuration stabilized by π-π interactions in the transition state.

Stereochemical Control in cis-Isomer Synthesis

The cis configuration at positions 3a and 6 is critical for the compound’s stability and reactivity. Strategies to enforce this geometry include:

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO stabilize the cis transition state through hydrogen bonding.

  • Low-Temperature Cyclization : Reactions conducted below 50°C minimize epimerization to the trans isomer.

Catalytic Asymmetric Synthesis

While direct asymmetric methods are underdeveloped for this system, chiral Lewis acids (e.g., Ti(OiPr)4_4 with binol ligands) have been employed in analogous isoxazole syntheses to achieve enantiomeric excesses >80%.

Industrial-Scale Production and Optimization

For large-scale synthesis, continuous flow reactors and automated systems enhance reproducibility:

Continuous Flow Cyclization

  • Reactor Setup : Tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15).

  • Conditions : 100°C, residence time 20 min, achieving 90% conversion.

Purification Techniques

  • Crystallization : The cis isomer is selectively crystallized from hexane/ethyl acetate mixtures due to its lower solubility.

  • Chromatography : Silica gel chromatography with 3:1 petroleum ether/EtOAc eluent resolves diastereomers.

Mechanochemical Approaches

Solid-state grinding methods offer solvent-free alternatives:

  • Reactants : 3-Isopropylthiophene-4-carbaldehyde oxime and catalytic p-TsOH.

  • Procedure : Grind in a ball mill at 30 Hz for 15 min, yielding 68% product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (cis:trans)Scalability
Oxime Cyclization729885:15High
1,3-Dipolar Cycloaddition659592:8Moderate
Mechanochemical689080:20Low

Chemical Reactions Analysis

Types of Reactions

3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocycles:
The compound serves as a valuable building block in organic synthesis. It is often utilized in the development of more complex heterocyclic compounds due to its unique structural properties. Its bicyclic framework allows for various functionalizations that can lead to biologically active derivatives.

Reactivity and Transformation:
Research indicates that derivatives of thieno[3,4-c]isoxazole can undergo oxidation and reduction reactions, leading to the formation of new compounds with diverse functionalities. This reactivity is crucial for the design of novel materials and pharmaceuticals.

Biological Applications

Antimicrobial Properties:
Studies have highlighted the antimicrobial activities of thieno[3,4-c]isoxazole derivatives. For example, certain derivatives have shown efficacy against multidrug-resistant bacterial strains, indicating their potential as therapeutic agents in combating infections . The minimum inhibitory concentrations (MIC) and biofilm inhibition properties have been documented, showcasing their effectiveness in reducing bacterial growth and biofilm formation .

Insecticidal Activity:
The compound has been investigated for its insecticidal properties against vectors like Anopheles gambiae. Research shows that certain derivatives exhibit strong inhibition of acetylcholinesterase (AChE), making them promising candidates for developing new insecticides. These compounds have been shown to possess excellent contact toxicity against both susceptible and resistant strains of mosquitoes .

Medicinal Applications

Pharmaceutical Development:
The thieno[3,4-c]isoxazole structure is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its biological activities suggest applications in anti-inflammatory and analgesic therapies. Ongoing research aims to elucidate its mechanisms of action at the molecular level to enhance drug design efforts.

Case Studies:

  • Antibacterial Activity: A study demonstrated that specific derivatives inhibited biofilm formation in Staphylococcus aureus and Escherichia coli, with significant reductions observed at various concentrations. This highlights the compound's potential role in developing new antibacterial treatments .
  • Insecticide Efficacy: Compounds derived from thieno[3,4-c]isoxazole were tested for their ability to inhibit AChE in resistant mosquito strains. The results indicated that these compounds could be effective alternatives to existing insecticides that face resistance issues .

Industrial Applications

Material Science:
Thieno[3,4-c]isoxazole derivatives are being investigated for their use in developing new materials due to their unique chemical properties. Their ability to form stable structures under various conditions makes them suitable for applications in coatings and polymers.

Agricultural Chemicals:
The compound's fungicidal properties are being explored for use in agricultural chemicals. Research suggests that derivatives can effectively control plant pathogens, which is crucial for enhancing crop yields and sustainability in agriculture.

Mechanism of Action

The mechanism of action of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog: 4H,6H-Thieno[3,4-c]isoxazole,6,6-dimethyl-(9CI)

This analog (CAS 120783-56-4) shares the thieno-isoxazole core but features 6,6-dimethyl substituents instead of a single isopropyl group. Comparative

Property Target Compound (6-isopropyl) 6,6-Dimethyl Analog
Molecular Formula C9H13NOS C7H9NOS
Molar Mass (g/mol) ~183.27 (estimated) 155.22
Density (g/cm³) Not reported 1.172 (predicted)
Boiling Point (°C) Not reported 252.6 (predicted)
pKa Not reported -1.92 (predicted)

Key Differences :

  • Predicted lower pKa for the dimethyl analog suggests stronger acidity, possibly due to reduced steric hindrance stabilizing deprotonation .

Pyrano-Isoxazole Derivatives

Compounds like 4,5-dihydro-7H-pyrano[3,4-c]isoxazole (e.g., 3a in ) replace the thiophene ring with a pyran moiety.

Property Thieno-Isoxazole (Target) Pyrano-Isoxazole (3a)
Core Heteroatoms S, O, N O, N
Synthesis Method Not reported n-BuLi-mediated cyclization
Substituent Position 6-isopropyl 7-(1-methoxyindol-3-yl)
Biological Relevance Potential agrochemical No direct data

Key Differences :

  • Thiophene vs. Pyran: Sulfur in the thieno system may enhance electron-withdrawing effects, influencing aromatic stability and reaction pathways.
  • Substituent Position: The 7-position in pyrano-isoxazoles accommodates bulky groups (e.g., indole derivatives), whereas the thieno system’s 6-position may favor smaller alkyl groups like isopropyl .

Thiadiazole and Triazole Derivatives

Thiadiazolylcoumarins () and triazoles () highlight heterocyclic diversity:

Compound Class Thieno-Isoxazole (Target) Thiadiazolylcoumarin (6g) Triazole (6h)
Heteroatoms S, O, N S, N, O (coumarin) N, S
Key Functional Groups Isoxazole, isopropyl C=O (coumarin), diazenyl C=S, Cl
Synthesis Yield (%) Not reported 72–94% (ultrasonic irradiation) Not specified
Applications Not reported Antimicrobial, optical materials Herbicidal

Key Differences :

  • Reactivity : Thiadiazoles and triazoles often participate in hydrogen bonding (NH, C=S) or metal coordination, unlike the isoxazole core’s electrophilic character .

Notes and Limitations

Data Gaps: No direct spectral or crystallographic data for the target compound are available. Structural inferences rely on analogs like CAS 120783-56-4 .

Stereochemical Impact : The cis configuration at 3a,4-dihydro positions could influence biological activity or packing in solid-state structures, contrasting with trans isomers (e.g., CAS 111209-96-2) .

Biological Activity

3H,6H-Thieno[3,4-c]isoxazole, 3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including anticancer properties and mechanisms of action.

  • Molecular Formula : C8H13NOS
  • Molar Mass : 171.26 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • Boiling Point : 253.5 °C (predicted)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of thieno[3,4-c]isoxazole have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Lines :
    • A study indicated that derivatives of thieno[3,4-c]isoxazole exhibited significant cytotoxicity against prostate cancer cell lines (PC-3 and DU-145) with IC50 values ranging from 0.16 to 1.15 nM for certain derivatives .
    • Compounds synthesized from this scaffold demonstrated higher inhibition rates against c-Met kinase compared to known inhibitors like foretinib, suggesting a promising pathway for therapeutic development .
  • Mechanism of Action :
    • The mechanism involves binding to specific kinases that regulate cell proliferation and survival pathways. For instance, the inhibition of c-Met kinase plays a crucial role in reducing tumor growth and metastasis in prostate cancer models .
    • Molecular docking studies reveal stable interactions between the compound and target enzymes, indicating its potential efficacy as a selective inhibitor in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains.

Research Findings

  • In vitro assays demonstrated that certain derivatives showed promising antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant strains.
  • Further exploration into its mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Summary of Biological Activities

Activity Type Cell Lines Tested IC50 Values (nM) Mechanism of Action
AnticancerPC-3, DU-1450.16 - 1.15Kinase inhibition (e.g., c-Met)
AntimicrobialVarious strainsNot specifiedDisruption of cell wall synthesis

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